1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL
Overview
Description
“1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL” is a chemical compound that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Scientific Research Applications
Synthesis and Optical Properties
The compound 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is utilized in the synthesis of complex molecules with potential applications in materials science and photonics. A notable example involves the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B), where the compound serves as a critical intermediate. This synthesis involves a Sonogashira reaction, showcasing the compound's role in forming phenylacetylene linkages. The optical parameters of such compounds, derived from standard basis method calculations, align with applications in urea, suggesting a pathway for creating laboratory reagents with specific optical characteristics (Arockiasamy Ajay Praveenkumar et al., 2021).
Hydrogen-Bonding Effects on Radical Properties
Research on phenoxyl radicals, particularly when influenced by compounds like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), reveals significant insights into the electron spin density and the effects of hydrogen bonding. The compound's role in studying these radicals highlights its contribution to understanding radical stabilization through hydrogen bonding, which has implications for synthetic chemistry and radical-based reactions (M. Lucarini et al., 2003).
Application in MALDI-TOF Mass Spectrometry
The compound's structural components, particularly the trifluoromethyl group, offer analytical applications, such as in MALDI-TOF mass spectrometry for characterizing polyphenolic compounds in foods. Its structural analogs have facilitated the analysis of complex polyphenols, aiding in the understanding of their polymerization and substitution patterns. This application is crucial for the nutritional and pharmaceutical evaluation of polyphenols in various food sources (J. Reed et al., 2005).
Catalytic Applications
In catalysis, derivatives of this compound have been used to study Friedel–Crafts acylation reactions, highlighting the compound's utility in facilitating electrophilic aromatic substitution reactions. This research underscores the potential for using such compounds in developing new catalytic processes, especially for reactions involving ionic liquids, which are of interest for green chemistry applications (J. Ross & Jianliang Xiao, 2002).
Photoredox Catalysis for Fluoromethylation
The utility of this compound and its related compounds extends into the realm of photoredox catalysis, where they are employed in the development of new fluoromethylation protocols. Such studies are pivotal for synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atoms (T. Koike & M. Akita, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as travoprost , have been found to target the prostanoid receptor, which plays a crucial role in reducing intraocular pressure .
Mode of Action
Based on the structural similarity to travoprost , it may interact with its targets and induce changes that lead to a reduction in intraocular pressure .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to intraocular pressure regulation .
Pharmacokinetics
It’s worth noting that the trifluoromethyl group in the compound could potentially enhance its metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHACCQYXGLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457631 | |
Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-65-1 | |
Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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